N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of compounds similar to the specified chemical in synthesizing heterocyclic compounds that exhibit significant biological activities. For instance, novel synthesis methods have been developed for compounds with potential antitumor activities, leveraging heterocyclic rings for their pharmacophoric properties. These synthetic pathways often involve reactions with various heterocyclic derivatives to produce compounds with considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibition Studies
Compounds structurally related to the specified chemical have been investigated for their enzyme inhibitory potential. Research into sulfonamides incorporating benzodioxane and acetamide moieties revealed substantial inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase. These studies highlight the therapeutic potential of these compounds, especially in treating diseases where enzyme inhibition is beneficial (Abbasi et al., 2019).
Potential Therapeutic Applications
The synthesis and biological evaluation of derivatives structurally akin to the queried compound have shown promising anti-inflammatory properties. This is particularly evident in studies where substituting different groups at specific positions of the benzothiazole backbone yielded compounds with potent anti-inflammatory activity. Such findings indicate the potential therapeutic applications of these compounds in treating inflammation-related disorders (Radwan, Shehab, & El-Shenawy, 2009).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,2-dimethyl-5-phenylimidazol-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-21(2)23-19(14-6-4-3-5-7-14)20(24-21)28-13-18(25)22-15-8-9-16-17(12-15)27-11-10-26-16/h3-9,12H,10-11,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIHOSROTKQILS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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